Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chloro-5-fluorophenyl group attached to a 4-oxobutanoate moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-{[(4-amino-3-chloro-5-fluorophenyl)sulfonyl]amino}-1,3,4-thiadiazole-2-sulfonamide, have been found to targetCarbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid.
Reduction: Ethyl 4-(3-chloro-5-fluorophenyl)-4-hydroxybutanoate.
Substitution: Products depend on the nucleophile used, such as ethyl 4-(3-amino-5-fluorophenyl)-4-oxobutanoate.
Scientific Research Applications
Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-chloro-5-fluorophenyl)-4-hydroxybutanoate: A reduction product with similar structural features.
4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid: An oxidation product with a carboxylic acid group.
Ethyl 4-(3-amino-5-fluorophenyl)-4-oxobutanoate: A substitution product with an amino group.
Uniqueness
Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chloro and fluoro substituents on the phenyl ring make it a valuable intermediate for further chemical modifications.
Properties
IUPAC Name |
ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKZOMWINUNBNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254313 |
Source
|
Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-89-7 |
Source
|
Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloro-5-fluoro-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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